molecular formula C19H19N3O4 B2425153 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide CAS No. 946382-41-8

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide

Cat. No. B2425153
CAS RN: 946382-41-8
M. Wt: 353.378
InChI Key: ZNILKSUCBZQLDE-UHFFFAOYSA-N
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Description

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of specific enzymes involved in cancer cell proliferation. These enzymes include DNA topoisomerases, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide has been shown to have potent anti-cancer activity in vitro and in vivo. The compound has also been studied for its potential effects on other biological processes, such as inflammation and oxidative stress. However, further research is needed to fully understand the biochemical and physiological effects of the compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer drugs. However, there are also limitations to using the compound in lab experiments. For example, the compound may have off-target effects on other biological processes, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide. One area of research is in the development of new cancer drugs based on the compound. Another area of research is in the study of the compound's potential effects on other biological processes, such as inflammation and oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential off-target effects on other biological processes.
Conclusion:
In conclusion, N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further research is needed to fully understand the potential applications of the compound and its mechanism of action.

Synthesis Methods

The synthesis of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide involves several steps. The starting materials include 2,6-dimethoxybenzoic acid, 2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one, and thionyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of the product is typically around 60-70%.

Scientific Research Applications

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide has been studied for its potential applications in various fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. The compound has been shown to have potent anti-cancer activity in vitro and in vivo, and it has been suggested that it may work by inhibiting the activity of specific enzymes involved in cancer cell proliferation.

properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-11-8-9-15-20-12(2)17(19(24)22(15)10-11)21-18(23)16-13(25-3)6-5-7-14(16)26-4/h5-10H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNILKSUCBZQLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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